



An In-depth Technical Guide to a Third-**Generation EGFR Inhibitor: Osimertinib**

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Compound of Interest		
Compound Name:	Egfr-IN-63	
Cat. No.:	B12400991	Get Quote

Disclaimer: Initial searches for a compound specifically named "Egfr-IN-63" did not yield any publicly available information. This designation may correspond to an internal, unpublished, or incorrectly labeled compound. To fulfill the core requirements of the request for a detailed technical guide on an Epidermal Growth Factor Receptor (EGFR) inhibitor, this whitepaper will focus on Osimertinib (AZD9291), a well-documented and clinically significant third-generation EGFR inhibitor. The information and experimental protocols provided for Osimertinib are intended to serve as a representative example of the in-depth technical data available for such compounds.

Introduction to Osimertinib

Osimertinib (marketed as Tagrisso™) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a primary mechanism of acquired resistance to first- and secondgeneration EGFR TKIs.[1][4][5] A key advantage of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which is intended to reduce toxicity.[1][6][7]

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2yl]amino}phenyl)prop-2-enamide.[8] It is typically supplied as a mesylate salt.[8]



Chemical Structure

The chemical structure of Osimertinib is provided below:

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[8]

A 2D chemical structure image would be placed here in a full whitepaper.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative properties of Osimertinib is presented in the table below.

Property	Value	Source
Molecular Formula	C28H33N7O2	[8]
Molar Mass	499.619 g·mol−1	[8]
Water Solubility	0.0224 mg/mL	[2]
LogP	4.47	[2]
pKa (Strongest Basic)	8.87	[2]
Absolute Bioavailability	70% (90% CI 67, 73)	[9]
Plasma Protein Binding	95%	[2]
Apparent Volume of Distribution (Vss/F)	918 L	[2][9]
Apparent Plasma Clearance	14.3 L/h	[2][9]
Elimination Half-life	Approximately 48 hours	[2][8]
Time to Peak Plasma Concentration (Tmax)	Median of 6 hours	[2][9]
Metabolism	Primarily via CYP3A4 and CYP3A5	[2][9]
Excretion	Primarily in feces (68%) and to a lesser extent in urine (14%)	[2][8]

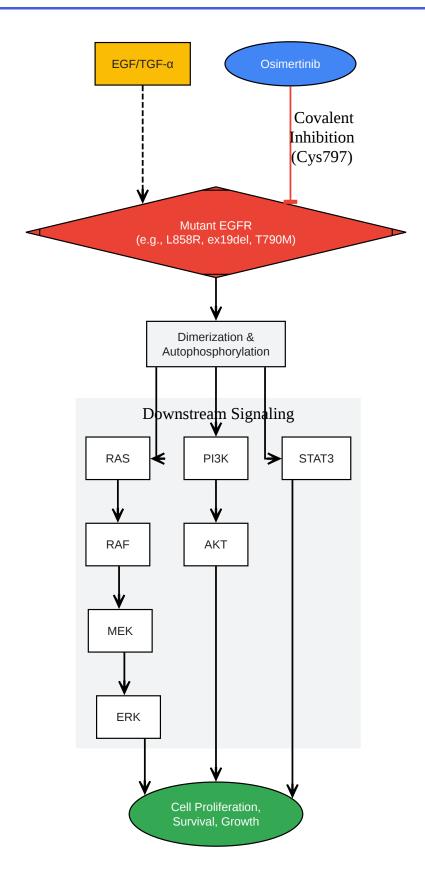


Mechanism of Action and Signaling Pathway

Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase.[1] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][6] This action blocks the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6][10]

Its selectivity for sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR, is a hallmark of its third-generation status. [1][11] In vitro studies have shown that Osimertinib inhibits EGFR phosphorylation in cell lines with T790M mutations with a mean IC50 of less than 15 nM, while having a significantly lower potency against wild-type EGFR (mean IC50: 480–1865 nM).[1]





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EGFR signaling pathway and the inhibitory action of Osimertinib.



Experimental Protocols In Vitro EGFR Kinase Inhibition Assay (Cell-Based)

This protocol provides a representative method for determining the inhibitory activity (IC50) of a compound like Osimertinib on EGFR phosphorylation in a cellular context.

Objective: To measure the concentration-dependent inhibition of EGFR autophosphorylation by Osimertinib in a human cancer cell line harboring a relevant EGFR mutation (e.g., H1975 cells, which express L858R/T790M mutant EGFR).

Materials:

- H1975 non-small cell lung cancer (NSCLC) cell line
- Growth medium (e.g., RPMI-1640 with 10% FBS)
- Osimertinib stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system for chemiluminescence detection
- 96-well cell culture plates



Methodology:

- Cell Seeding: Plate H1975 cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of Osimertinib in growth medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be kept constant (e.g., <0.1%). Replace the medium in the wells with the medium containing the various concentrations of Osimertinib or vehicle control.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 2 hours).[13]
- Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well to extract total cellular proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the subsequent steps.
- SDS-PAGE and Western Blotting:
 - Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate and an imaging system.

Foundational & Exploratory



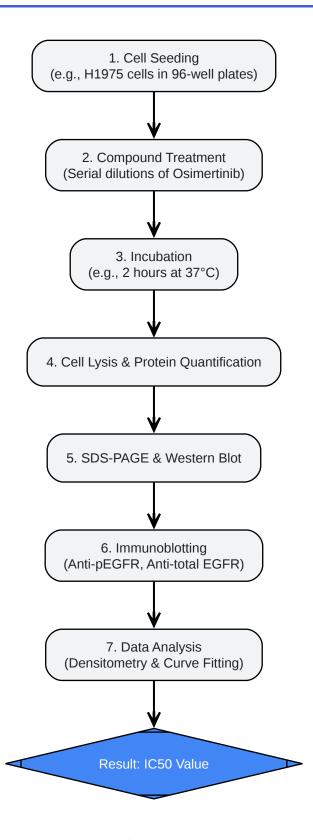


• Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

• Data Analysis:

- Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.
- Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.
- Plot the normalized phospho-EGFR signal against the logarithm of the Osimertinib concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the phospho-EGFR signal by 50%.





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Workflow for an in vitro cell-based EGFR inhibition assay.



Synthesis Overview

The synthesis of Osimertinib is a multi-step process.[14][15] One reported route involves the coupling of key intermediates, such as a substituted aniline derivative with a pyrimidine moiety, followed by the introduction of the acrylamide group which is crucial for its covalent binding mechanism.[16] For example, a common synthetic strategy involves the SNAr reaction of a nitroaniline with a dichloropyrimidine, followed by further substitutions, nitro group reduction, and final acylation to yield Osimertinib.[16] The process requires careful control of reaction conditions to achieve high purity and yield.[14][17]

Conclusion

Osimertinib is a potent and selective third-generation EGFR inhibitor that has significantly advanced the treatment of EGFR-mutated non-small cell lung cancer, particularly in cases with the T790M resistance mutation. Its mechanism of action, involving the irreversible covalent inhibition of mutant EGFR, provides a clear rationale for its clinical efficacy. The experimental protocols and data presented in this guide offer a technical overview of the characterization of such targeted therapeutic agents, serving as a valuable resource for researchers and professionals in the field of drug development.

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